[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-
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Overview
Description
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond, and its functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- involves multiple steps, typically starting with the formation of the biphenyl core This can be achieved through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the pyrrolidinyl carbonyl amino group is particularly interesting for drug design and development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidinyl carbonyl amino group can form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]- stands out due to its unique combination of functional groups and biphenyl structure. This combination provides a distinct set of chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C24H26N2O7 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-(4-carboxyphenyl)-3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-24(2,3)33-23(32)26-12-4-5-19(26)20(27)25-18-13-16(22(30)31)10-11-17(18)14-6-8-15(9-7-14)21(28)29/h6-11,13,19H,4-5,12H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t19-/m0/s1 |
InChI Key |
XKYMEDSRZSGBCL-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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